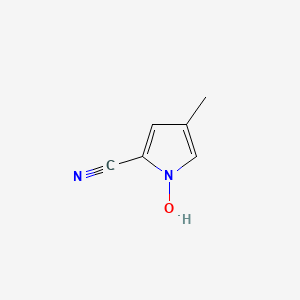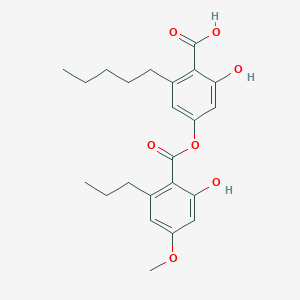
Stenosporic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of stenosporic acid involves the extraction from lichens using solvents like acetone, chloroform, and ethanol . The lichen extracts are then subjected to chromatographic techniques to isolate this compound .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through natural extraction from lichens .
化学反応の分析
Types of Reactions: Stenosporic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can participate in substitution reactions to form new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
科学的研究の応用
Stenosporic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying lichen metabolites and their chemical properties.
Biology: Investigated for its antimicrobial and antifungal activities against various pathogens.
Medicine: Potential use in developing new antimicrobial agents.
Industry: Explored for its potential in biotechnological applications, such as natural preservatives.
作用機序
類似化合物との比較
Gyrophoric Acid: Another lichen-derived compound with antimicrobial properties.
Usnic Acid: Known for its broad-spectrum antimicrobial activity.
Atranorin: Exhibits similar antifungal properties.
Uniqueness: Stenosporic acid is unique due to its specific activity against certain resistant fungal strains, such as Fusarium oxysporum . Its broad-spectrum activity and potential for various applications make it a valuable compound in scientific research .
特性
CAS番号 |
27240-56-8 |
|---|---|
分子式 |
C23H28O7 |
分子量 |
416.5 g/mol |
IUPAC名 |
2-hydroxy-4-(2-hydroxy-4-methoxy-6-propylbenzoyl)oxy-6-pentylbenzoic acid |
InChI |
InChI=1S/C23H28O7/c1-4-6-7-9-15-11-17(13-18(24)20(15)22(26)27)30-23(28)21-14(8-5-2)10-16(29-3)12-19(21)25/h10-13,24-25H,4-9H2,1-3H3,(H,26,27) |
InChIキー |
XZVFRLDHIHBLGT-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1=C(C(=CC(=C1)OC(=O)C2=C(C=C(C=C2O)OC)CCC)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


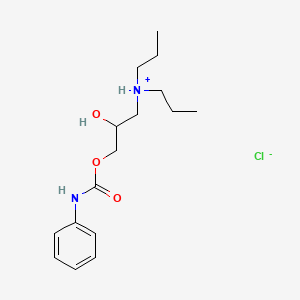

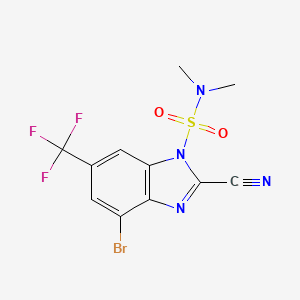

![N-[(3S)-1-azabicyclo[2.2.1]heptan-3-yl]-1-benzofuran-6-carboxamide](/img/structure/B13753488.png)

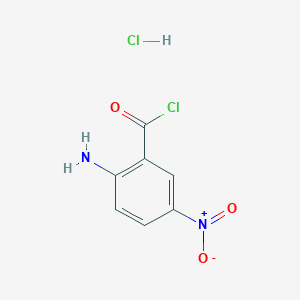
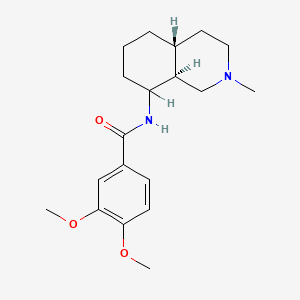
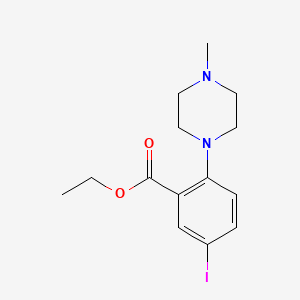
![3-[4-[(4S,4aS,9bR)-8,9b-dimethyl-3-oxo-1,2,4,4a-tetrahydrodibenzofuran-4-yl]-4-acetylpiperazin-4-ium-1-yl]propanamide;hydrochloride](/img/structure/B13753517.png)
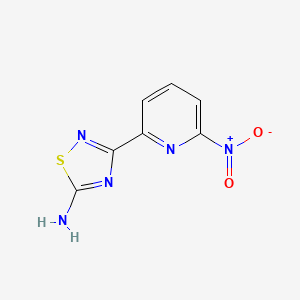
![2-[(2,4-Dinitrophenyl)selanyl]ethan-1-ol](/img/structure/B13753530.png)
![[(3,5-Dichlorophenyl)methylidene]propanedinitrile](/img/structure/B13753533.png)
